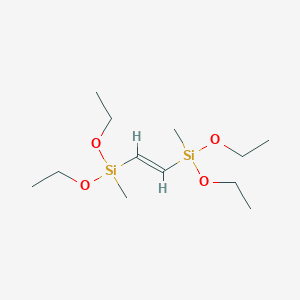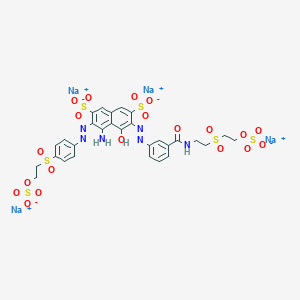
1,2-Bis(methyldiethoxysilyl)ethylen
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of symmetrical 1,1-bis(silyl)ethenes, related to “1,2-Bis(methyldiethoxysilyl)ethylene”, involves a ruthenium complex-catalyzed silylative coupling cyclization, demonstrating a method for preparing bis(silyl)ethenes with excellent selectivity and good yield (Pawluć et al., 2005).
Molecular Structure Analysis
The structure and conformation of 1,1-bis(methylthio)ethylene, a compound with similarities to “1,2-Bis(methyldiethoxysilyl)ethylene”, have been explored through electron diffraction and Raman spectroscopy, revealing insights into bond lengths and conformer compositions (Jandal et al., 1976).
Chemical Reactions and Properties
The synthetic utility of 1,1-Bis(benzenesulfonyl)ethylene as a precursor for ethylene 1,2-dipole equivalent suggests potential for diverse chemical transformations and reactions that could be relevant for understanding the reactivity of “1,2-Bis(methyldiethoxysilyl)ethylene” (Lucchi et al., 1984).
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 1,2-Bis(methyldiethoxysilyl)ethylen
This compound ist eine vielseitige Organosiliciumverbindung, die aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Bereichen Anwendung findet. Im Folgenden finden Sie eine detaillierte Analyse seiner Anwendungen in sechs verschiedenen Bereichen:
Beschichtungen und Oberflächenmodifikationen
This compound: wird verwendet, um die hydrolytische Stabilität von Beschichtungen zu verbessern, was zu einer längeren Produkthaltbarkeit führt {svg_1}. Seine Fähigkeit, nach Hydrolyse und Kondensation vernetzte Strukturen zu bilden, macht es zu einem exzellenten Kandidaten für die Oberflächenmodifikation und bietet eine bessere Substratbindung und verbesserte mechanische Eigenschaften.
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethylene can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that its reactivity and stability may be affected by the presence of moisture or water . Therefore, it’s crucial to consider the environmental conditions when using this compound.
Biochemische Analyse
Biochemical Properties
1,2-Bis(methyldiethoxysilyl)ethylene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydrolyzable group of 1,2-Bis(methyldiethoxysilyl)ethylene forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, and modifies its partition characteristics .
Cellular Effects
1,2-Bis(methyldiethoxysilyl)ethylene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It enhances adhesive bonding and increases mechanical properties in coatings and composite applications. The compound’s ability to form multiple bonds with substrates ensures better substrate bonding and improved mechanical properties .
Molecular Mechanism
At the molecular level, 1,2-Bis(methyldiethoxysilyl)ethylene exerts its effects through binding interactions with biomolecules. It forms up to six bonds with a substrate, compared to conventional silanes that form only three bonds. This increased bonding capability enhances the hydrolytic stability and durability of the materials it interacts with. The compound also catalyzes chemical transformations at the heterogeneous interface, impacting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(methyldiethoxysilyl)ethylene change over time. The compound exhibits high hydrolytic stability, which ensures a longer shelf life and better performance in various applications. Over time, it maintains its ability to form durable bonds and enhance mechanical properties, making it a reliable choice for long-term use .
Dosage Effects in Animal Models
The effects of 1,2-Bis(methyldiethoxysilyl)ethylene vary with different dosages in animal models. At lower dosages, the compound enhances adhesive bonding and mechanical properties without causing adverse effects. At higher dosages, it may exhibit toxic effects due to its interaction with cellular components. It is essential to determine the optimal dosage to maximize benefits while minimizing potential toxicity .
Metabolic Pathways
1,2-Bis(methyldiethoxysilyl)ethylene is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s hydrolyzable group reacts with siliceous surfaces and other oxides, forming stable condensation products. These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .
Transport and Distribution
Within cells and tissues, 1,2-Bis(methyldiethoxysilyl)ethylene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring it reaches the target sites where it can exert its effects. The compound’s ability to form multiple bonds with substrates enhances its distribution and effectiveness .
Subcellular Localization
1,2-Bis(methyldiethoxysilyl)ethylene is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring it reaches the appropriate sites for optimal performance. The compound’s unique structure and bonding capabilities contribute to its effective subcellular localization .
Eigenschaften
IUPAC Name |
[(E)-2-[diethoxy(methyl)silyl]ethenyl]-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h11-12H,7-10H2,1-6H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIVTNXBUXXOP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](C)(/C=C/[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Guanosine5'-(trihydrogen diphosphate), P'-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B1167168.png)

![Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1167185.png)